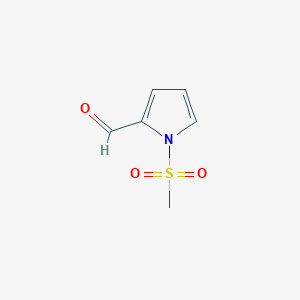

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a methanesulfonyl group (-SO2CH3) attached to the nitrogen atom and an aldehyde group (-CHO) at the 2-position of the pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde can be synthesized through a two-step process starting from pyrrole-2-carboxyaldehyde. The first step involves the deprotonation of pyrrole-2-carboxyaldehyde using sodium hydride (NaH) in tetrahydrofuran (THF) as the solvent. This is followed by the addition of methanesulfonyl chloride to the reaction mixture, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.

Major Products:

Oxidation: 1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Methanesulfonyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Mecanismo De Acción

The mechanism of action of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The aldehyde group can form covalent bonds with amino acid residues in proteins, potentially inhibiting their function.

Comparación Con Compuestos Similares

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.

1-Methanesulfonyl-1H-pyrrole-2-methanol:

The uniqueness of this compound lies in the combination of the methanesulfonyl and aldehyde functional groups, which provide distinct reactivity and versatility in various chemical transformations and applications.

Actividad Biológica

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C7H9NO3S

- Molecular Weight: 189.22 g/mol

- IUPAC Name: this compound

This compound features a pyrrole ring substituted with a methanesulfonyl group and an aldehyde functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, in a study evaluating various pyrrole derivatives, compounds similar to this compound demonstrated potent antibacterial activity against strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) below 0.016 μg/mL . The structure–activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance or diminish this activity.

Antitubercular Activity

A notable case study highlighted the synthesis of pyrrole derivatives targeting the MmpL3 protein in M. tuberculosis. Compounds related to this compound were found to inhibit mycolic acid biosynthesis, a critical component for bacterial cell wall integrity. Specifically, one derivative exhibited comparable efficacy to first-line anti-TB drugs like isoniazid .

Cytotoxicity and Selectivity

While exploring the cytotoxic effects of these compounds, it was found that many pyrrole derivatives maintain low cytotoxicity with IC50 values greater than 64 μg/mL against mammalian cells . This suggests a favorable therapeutic index, making them promising candidates for further development.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Protein Targets: The compound may bind to specific proteins such as MmpL3, disrupting essential bacterial functions.

- Modulation of Metabolic Pathways: By interfering with mycolic acid biosynthesis, it impacts the structural integrity of bacterial membranes.

Research Findings and Case Studies

Propiedades

IUPAC Name |

1-methylsulfonylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOBBIVFUQBEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400497 |

Source

|

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123892-38-6 |

Source

|

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.